

A Comparative Guide to CDK11 Inhibitors: OTS964 vs. ZNL-05-044

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Compound of Interest

Compound Name: Cdk-IN-11

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Cyclin-dependent kinase 11 (CDK11) has emerged as a promising therapeutic target in oncology due to its critical roles in transcription, pre-mRNA splicing, and cell cycle control. Overexpression of CDK11 is linked to the proliferation and survival of various cancer cells. This guide provides an objective comparison of two notable CDK11 inhibitors, OTS964 and ZNL-05-044, summarizing their performance based on available experimental data to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

OTS964, initially identified as a TOPK inhibitor, is a potent dual inhibitor of TOPK and CDK11. It has demonstrated significant anti-tumor efficacy in preclinical models, though it exhibits some off-target effects and associated toxicities. ZNL-05-044 was developed through a focused medicinal chemistry effort to create a more selective CDK11 inhibitor. While it shows high selectivity for CDK11 over other kinases, its in vivo characterization is less extensively documented in publicly available literature compared to OTS964.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for OTS964 and ZNL-05-044, providing a side-by-side comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency

Parameter	OTS964	ZNL-05-044	Assay Method
CDK11B (Kd)	40 nM[1][2]	-	Not Specified
CDK11A (Kd)	-	69 nM[3]	KdELECT assay
CDK11A (IC50)	-	0.23 μ M[4]	NanoBRET assay
CDK11B (IC50)	-	0.27 μ M[4]	NanoBRET assay
TOPK (IC50)	28 nM[1][5]	-	Cell-free assay

Table 2: Cellular Activity and Selectivity

Parameter	OTS964	ZNL-05-044	Notes
Primary Cellular Effect	G2/M cell cycle arrest, impaired RNA splicing, cytokinesis defects, apoptosis[6][7]	G2/M cell cycle arrest, impaired RNA splicing[4][7]	Consistent with CDK11 inhibition
Selectivity Profile (KINOMEscan)	Highly selective for CDK11[8]	Exceptionally selective, S(10) = 0.03 at 10 μ M[9]	ZNL-05-044 was designed for improved selectivity
Off-Target Activities (Notable)	TOPK, TYK2, PRK1, CDK9[10]	CDK4, CDK6 (less potent than on CDK11)[9]	OTS964 has significant TOPK inhibitory activity

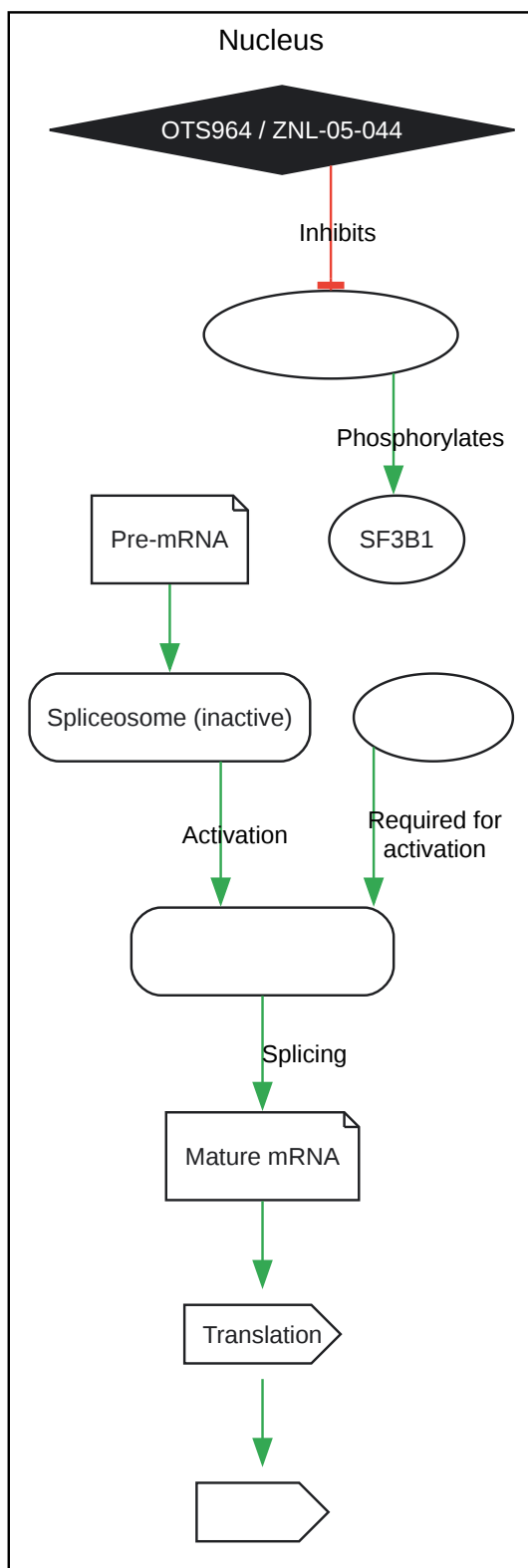
Table 3: In Vivo Performance

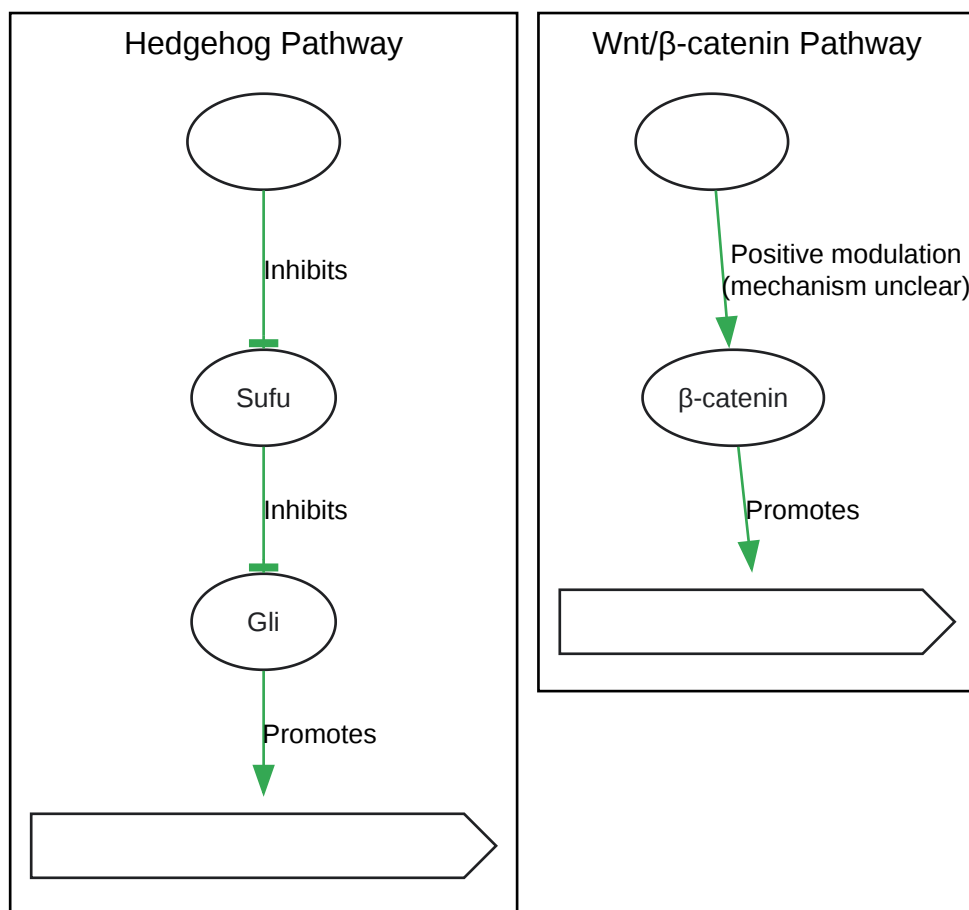
Parameter	OTS964	ZNL-05-044	Animal Model
Efficacy	Complete tumor regression in lung cancer xenografts[1][11]	Data not readily available in public domain	Mouse xenograft models
Administration	Intravenous and oral[6][11]	Data not readily available in public domain	-
Reported Toxicity	Hematopoietic toxicity (leukocytopenia, thrombocytosis), mitigated with liposomal formulation[6]	Data not readily available in public domain	-

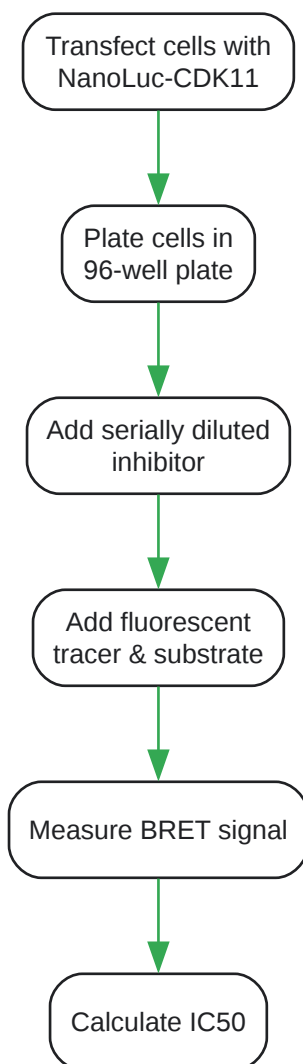
Mechanism of Action and Signaling Pathways

Both OTS964 and ZNL-05-044 exert their primary anti-cancer effects through the inhibition of CDK11. A key downstream consequence of CDK11 inhibition is the disruption of pre-mRNA splicing. CDK11 phosphorylates the splicing factor SF3B1, a critical step for the activation of the spliceosome. By inhibiting this phosphorylation, both compounds lead to widespread intron retention and the production of non-functional mRNA, ultimately triggering cell cycle arrest and apoptosis[12].

The following diagrams illustrate the key signaling pathways and experimental workflows associated with these inhibitors.







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